molecular formula C11H12N2OS B1269044 N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine CAS No. 384858-14-4

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1269044
CAS No.: 384858-14-4
M. Wt: 220.29 g/mol
InChI Key: YEBFQWDWWRXAOH-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-1,3-thiazol-2-amine is a synthetic small molecule featuring a 1,3-thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound belongs to a class of nitrogen-sulfur heterocycles that are extensively investigated as tubulin polymerization inhibitors, which disrupt microtubule dynamics and can lead to cell cycle arrest at the G2/M phase, thereby exhibiting antiproliferative effects in cancer cell lines . The structural motif of the 2-aminothiazole is a significant pharmacophore in drug discovery, present in several marketed drugs and numerous experimental compounds evaluated for their anticancer , antimicrobial , and anti-inflammatory properties . The methoxybenzyl substitution pattern in this specific analog is designed to explore structure-activity relationships within this compound class, potentially influencing binding affinity to biological targets like the colchicine binding site on tubulin . As a research chemical, it serves as a valuable intermediate or lead compound for the design, synthesis, and biological evaluation of novel therapeutic agents in oncology and other disease areas. This product is intended for research and development purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or personal use. Researchers are advised to consult relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-4-2-9(3-5-10)8-13-11-12-6-7-15-11/h2-7H,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBFQWDWWRXAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325725
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384858-14-4
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with 2-bromo-1,3-thiazole under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the bromine-substituted thiazole, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the thiazole ring to a dihydrothiazole derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid); in solvents like acetic acid or sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemical Properties and Structure

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine has the following chemical properties:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}OS
  • IUPAC Name : this compound
  • CAS Number : 384858-14-4

The compound features a thiazole ring, which is known for its diverse biological activities, and a methoxyphenyl group that enhances its pharmacological profile.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its unique structural features. It exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives can exhibit significant antimicrobial properties. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .
  • Anticancer Properties : Research indicates that compounds with thiazole rings demonstrate anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Neurological Applications

Recent studies have focused on the anticonvulsant properties of thiazole derivatives, including this compound. For instance:

  • Anticonvulsant Activity : Compounds similar to this compound have shown promise in reducing seizure activity in animal models. The structure–activity relationship (SAR) analysis indicates that modifications to the phenyl group can significantly impact efficacy .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of thiazole derivatives including this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anticonvulsant Effects

In another research effort, a series of thiazole derivatives were synthesized and tested for anticonvulsant activity. The findings revealed that certain modifications to the thiazole structure significantly enhanced anticonvulsant effects compared to standard treatments like ethosuximide .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the thiazole ring can participate in various interactions, such as hydrogen bonding or π-π stacking, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their ability to interact with various biological targets due to the presence of sulfur and nitrogen in their structure. The thiazole ring facilitates binding with multiple receptors and enzymes, making these compounds valuable in medicinal chemistry. This compound is particularly noted for its potential as a lead compound in drug development.

Cellular Interactions

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in cell signaling and metabolism. For instance, it has been shown to inhibit kinases, which play crucial roles in various signaling pathways.
  • Modulation of Gene Expression : It influences transcription factors that regulate gene expression related to cell proliferation and apoptosis. This modulation can lead to altered cellular metabolism and growth patterns.
  • Binding Affinity : The compound's ability to bind competitively or non-competitively to enzyme active sites affects their activity significantly. This binding is crucial for its anticancer properties .

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects in various cancer cell lines:

  • IC50 Values : In a series of tests, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) demonstrated potent antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM across different human cancer cell lines .
  • Mechanism of Action : The compound inhibits tubulin polymerization, disrupting microtubule dynamics similar to known chemotherapeutic agents like combretastatin A-4 (CA-4). It induces cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various studies:

  • Bacterial Inhibition : The compound has shown significant antibacterial activity against both gram-positive and gram-negative bacteria. Its mechanism involves the disruption of bacterial membrane integrity and inhibition of essential metabolic processes .

Case Studies and Experimental Data

A summary of notable studies investigating the biological activities of this compound is presented below:

StudyFindingsBiological Activity
Identified as a potent tubulin inhibitor with IC50 values between 0.36 - 0.86 μMAnticancer
Demonstrated strong antibacterial activity against E. coli and Staphylococcus aureusAntimicrobial
Exhibited diverse activities including anti-inflammatory and antioxidant effectsMulti-target

Q & A

Q. What are the common synthetic routes for N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation reactions. For example, thiazole derivatives are prepared by reacting substituted thioureas with α-haloketones or via Hantzsch thiazole synthesis. Optimization involves refluxing in ethanol or methanol (60–80°C) for 6–12 hours, with yields ranging from 40% to 73.6% depending on substituents . Key parameters include solvent polarity (ethanol enhances reaction rates) and stoichiometric control of reagents like phosphorus oxychloride for cyclization .

Data Example :

  • In acenaphthene-thiazole hybrids, ethanol reflux yielded 52.4–73.6% with HPLC purity >98% .
  • For quinoline-thiazole hybrids, yields improved to 44–58% using dichloromethane as a solvent under nitrogen .

Q. What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

  • 1H-NMR : Identifies aromatic protons (δ 6.9–8.2 ppm), methoxy groups (δ ~3.8 ppm), and NH signals (δ ~5.1 ppm) .
  • FT-IR : Confirms N-H stretches (3245–3409 cm⁻¹), C=N/C-S vibrations (1601–1659 cm⁻¹), and methoxy C-O (1081 cm⁻¹) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 309–325 for related derivatives) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in thiazol-2-amine derivatives .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with biological targets like tubulin?

Molecular docking studies (e.g., using AutoDock Vina) position the thiazole core in the colchicine-binding site of tubulin. The 4-methoxyphenyl group forms hydrophobic interactions with β-tubulin residues (Leu248, Ala250), while the amino group hydrogen-bonds with Thr178. Activity correlates with binding affinity scores (e.g., ΔG = −8.2 kcal/mol for potent analogs) .

Contradiction Resolution :

  • Discrepancies between in silico predictions and in vitro IC50 values (e.g., 10s in with IC50 = 1.2 µM vs. predicted −9.1 kcal/mol) may arise from solvation effects or protein flexibility. Free-energy perturbation (FEP) simulations refine predictions .

Q. What strategies resolve contradictions between antiproliferative activity and computational predictions for thiazol-2-amine derivatives?

  • Structure-Activity Relationship (SAR) : Introducing electron-donating groups (e.g., methoxy) at the 4-position enhances activity, while bulky substituents reduce bioavailability .
  • Data Validation : Cross-testing in multiple cell lines (e.g., MCF-7, A549) and orthogonal assays (MTT vs. apoptosis markers) confirm mechanistic consistency .

Q. How do density functional theory (DFT) calculations aid in understanding electronic properties?

Hybrid functionals (e.g., B3LYP) calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating charge transfer to biological targets. Exact exchange terms improve thermochemical accuracy (average deviation <2.4 kcal/mol for related systems) .

Application Example :

  • The 4-methoxyphenyl group lowers LUMO energy (−1.8 eV), enhancing electrophilicity for nucleophilic attack in cancer cells .

Key Methodological Insights

  • Synthesis Optimization : Use ethanol reflux with 1.2 eq. α-bromoacetophenone derivatives for ≥70% yield .
  • Activity Enhancement : Introduce para-methoxy or halogen substituents to improve binding affinity by 2–3-fold .
  • Data Reproducibility : Validate crystallographic data with SHELXL (R1 < 0.05) and deposit structures in the Cambridge Crystallographic Database .

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